2-Ethylhexyl-carboxylate

Description

Historical Trajectories in 2-Ethylhexyl Ester Chemistry

The study of 2-ethylhexyl esters is deeply rooted in the broader history of polymer science and synthetic chemistry. The development of acrylic ester polymers, for instance, began in the 19th century. Acrylic acid was first synthesized in 1843, but significant industrial interest was delayed until the early 20th century, catalyzed by Otto Rohm's doctoral research in 1901. The commercial production of acrylic esters by companies like Rohm and Haas, established in 1927, paved the way for the use of various alcohol moieties, including 2-ethylhexanol, to tailor polymer properties.

Similarly, the rise of plasticizers in the 1930s, such as di-2-ethylhexyl phthalate (B1215562) (DEHP), which was first produced commercially around 1933 in Japan and 1939 in the United States, highlighted the utility of the 2-ethylhexyl group in conferring flexibility to polymers like polyvinyl chloride (PVC). wikipedia.org While not a carboxylate in the strictest sense (being a phthalate), the success of DEHP spurred research into other esters, including carboxylates, as performance additives. wikipedia.orgfrontiersin.org More recently, driven by environmental concerns and the fluctuating price of petroleum, research has shifted towards producing 2-ethylhexyl carboxylates from renewable vegetable oil feedstocks, marking a new trajectory in the history of these compounds as "biolubricants" and "green" chemicals. epa.govcsic.es

Theoretical Frameworks in 2-Ethylhexyl Carboxylate Studies

Understanding the behavior of 2-ethylhexyl carboxylates at a molecular level is crucial for designing new materials and optimizing their performance. Researchers employ a variety of theoretical and computational models to achieve this.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations are used to investigate the structural, spectroscopic, and electronic characteristics of these molecules. For example, DFT has been employed to examine the structure, stability, and reactivity of synthesized thiophene-based 2-ethylhexyl carboxylates. mdpi.com These computational models can predict conformational preferences, such as the tendency for staggered conformations to minimize steric hindrance.

Molecular Dynamics (MD): MD simulations help in understanding the effects of the solvent and the aggregation behavior of extractants in organic phases. Computer-generated and energy-minimized representations of polymers like poly(2-EHA) provide insights into their three-dimensional structure. researchgate.net

Advanced Analytical Techniques:

High-Pressure Nuclear Magnetic Resonance (NMR): This technique allows for the study of molecular dynamics over a wide range of conditions. Studies on 2-ethylhexyl benzoate (B1203000) (EHB) and 2-ethylhexyl cyclohexanecarboxylate (B1212342) (EHC) using high-pressure ¹³C NMR have elucidated the molecular reorientations and flexibility of the ring structures in these molecules. aip.org The data can be analyzed using models like the Cole-Davidson distribution of correlation times to describe molecular motion. aip.org

Small-Angle Neutron Scattering (SANS): SANS is a powerful tool for probing the structure of materials on a nanometer scale. Research on 2-ethylhexyl laurate (2-EHL) using SANS has revealed "surfactant-like" configurations in the bulk material. acs.org This self-assembly behavior, where the polar ester group segregates from the nonpolar alkyl tails, helps explain the compound's effectiveness as a nonionic (co)surfactant and its properties of emolliency and lubricity. acs.org

Kinetic and Thermodynamic Modeling: The synthesis of these esters, particularly through enzymatic routes, is often studied through detailed kinetic and thermodynamic models. For instance, the synthesis of 2-ethylhexyl oleate (B1233923) has been modeled using a ping-pong Bi-Bi mechanism to describe the kinetics of the esterification reaction catalyzed by immobilized lipase (B570770). researchgate.net Such models are essential for optimizing reaction conditions and reactor design. researchgate.net

Contemporary Significance and Research Frontiers for 2-Ethylhexyl Esters

The versatility of the 2-ethylhexyl carboxylate structure ensures its continued relevance in both academic research and industrial applications. Key areas of contemporary significance include their use as monomers, biolubricants, and specialty chemicals.

Polymer and Materials Science: 2-Ethylhexyl acrylate (B77674) (2-EHA) is a crucial monomer used in the synthesis of a vast range of polymers. gantrade.com Its branched, long-chain structure imparts low-temperature flexibility, water resistance, and tackiness to copolymers. researchgate.netgantrade.com These properties are exploited in the production of paints, coatings, pressure-sensitive adhesives, and printing inks. gantrade.comatamanchemicals.com Research frontiers in this area include the development of novel copolymers, such as those with isobornyl esters for specialized elastomer properties, and the synthesis of new polymer donors for high-performance organic solar cells. researchgate.netchinesechemsoc.org The positional effect of the 2-ethylhexyl carboxylate side chain on polymer backbones is an active area of investigation for tuning the electronic and physical properties of materials for organic electronics. researchgate.net

Biolubricants and Green Chemistry: There is a significant research thrust in using 2-ethylhexyl esters derived from vegetable oils (like palm or oleic acid) as environmentally friendly biolubricants. epa.govresearchgate.netresearchgate.net These esters exhibit good biodegradability and can be tailored to have excellent low-temperature properties and oxidative stability. researchgate.netatamanchemicals.com Research focuses on optimizing their synthesis and performance. For example, studies on tallow-oleic estolide 2-ethylhexyl esters have shown that properties like pour point and viscosity can be precisely controlled by the degree of oligomerization and the nature of the fatty acid feedstock. researchgate.net

Advanced Synthesis Methods: A major frontier is the development of more efficient and sustainable synthesis methods.

Enzymatic Synthesis: The use of immobilized lipases, such as Candida antarctica lipase, offers a green alternative to traditional chemical catalysis, operating under mild conditions. researchgate.netnih.govresearchgate.net Research aims to improve reaction yields and the operational stability of these biocatalysts. researchgate.netnih.gov

Process Intensification: Techniques like using a rotating packed bed reactor or ultrasound assistance are being explored to enhance mass transfer and reduce reaction times in ester synthesis. nih.govscielo.br For example, ultrasound technology has been shown to increase the conversion rate for 2-ethylhexyl palmitate synthesis while reducing the required reaction time compared to conventional methods. scielo.br

Detailed Research Findings

Table 1: Optimized Synthesis Conditions for 2-Ethylhexyl Palmitate (2-EHP)

This table summarizes findings from various studies aimed at optimizing the synthesis of 2-EHP, a common emollient in the cosmetics industry. scielo.br The focus is often on maximizing conversion or yield through enzymatic or intensified processes.

| Catalyst/Method | Acid:Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |

| Novozym 435 | 1:5.5 | 70 | 6 | 93% | scielo.brnih.gov |

| Lipozyme RM IM | 1:3 | 70 | 6 | 95.22% | scielo.br |

| Fermase CALB 10000 (Ultrasound) | 1:5.5 | 60 | 2 | 96.56% | scielo.br |

| Immobilized Candida sp. 99-125 | 1:1 | 40 | - | 91% | researchgate.net |

| Rotating Packed Bed Reactor | - | - | 1 | ~99% | nih.gov |

Table 2: Physicochemical Properties of Selected 2-Ethylhexyl Esters

The physical properties of 2-ethylhexyl esters are critical for their application, particularly in lubricants where viscosity and low-temperature performance are key.

| Ester Compound | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Viscosity Index (VI) | Pour Point (°C) | Reference |

| Tallow-Oleic Estolide 2-EH Ester (100% Tallow) | - | - | - | -15 | researchgate.net |

| Tallow-Oleic Estolide 2-EH Ester (50:50 Oleic:Tallow) | - | - | - | -21 | researchgate.net |

| C-10 Capped Oleic Estolide 2-EH Ester | - | - | - | -39 | researchgate.net |

| 2-Ethylhexyl Oleate | 7.8 | - | - | - | uzh.ch |

| Dimer Acid C52-DA 2-EH Ester | - | - | 134 | - | researchgate.net |

| 2-Ethylhexyl Palmitate (2-EHP) | 8.39 | - | - | -3.5 | scielo.br |

This table compiles data from studies investigating esters for lubricant and cosmetic applications.

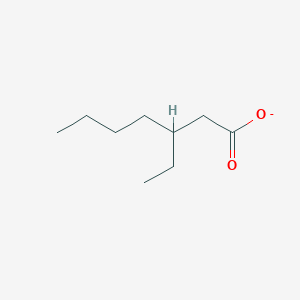

Structure

3D Structure

Properties

Molecular Formula |

C9H17O2- |

|---|---|

Molecular Weight |

157.23 g/mol |

IUPAC Name |

3-ethylheptanoate |

InChI |

InChI=1S/C9H18O2/c1-3-5-6-8(4-2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)/p-1 |

InChI Key |

MCLMZMISZCYBBG-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)CC(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylhexyl Esters

Traditional Chemical Esterification Approaches

Traditional methods for synthesizing 2-ethylhexyl esters are well-established and widely practiced. These approaches include direct acid-catalyzed reactions and the transesterification of existing esters.

Acid-Catalyzed Esterification Processes

The direct esterification of a carboxylic acid with 2-ethylhexanol in the presence of an acid catalyst, commonly known as Fischer-Speier esterification, is a fundamental and widely used method. mdpi.comorganic-chemistry.org This reversible reaction involves the protonation of the carboxylic acid's carbonyl group by the catalyst, which enhances its electrophilicity. masterorganicchemistry.compatsnap.com The alcohol, 2-ethylhexanol, then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the 2-ethylhexyl ester. organic-chemistry.orgmasterorganicchemistry.com

The reaction equilibrium can be shifted toward the product side by either using an excess of one of the reactants (typically the alcohol) or by removing the water as it is formed, often through azeotropic distillation. organic-chemistry.org A variety of strong acids are employed as catalysts, including homogeneous catalysts like sulfuric acid and hydrochloric acid, as well as heterogeneous solid acid catalysts such as ion-exchange resins (e.g., Amberlyst 36), zeolites, and sulfated zirconia. dergipark.org.trcore.ac.ukresearchgate.net For instance, the synthesis of 2-ethylhexyl stearate (B1226849) has been accomplished by reacting stearic acid with 2-ethylhexanol using a Brønsted acidic ionic liquid as a recyclable catalyst, achieving a conversion rate of up to 96.9%. oriprobe.com Similarly, the esterification of acrylic acid with 2-ethylhexanol has been effectively catalyzed by sulfated ferum promoted zirconia. core.ac.uk

Research on the kinetics of the esterification between acetic acid and 2-ethylhexanol has shown that the reaction follows a second-order reversible reaction model. dergipark.org.tr The use of a catalyst like Amberlyst 36 significantly increases the reaction rate. dergipark.org.tr

| Reactants | Catalyst | Optimal Conditions | Conversion/Yield | Reference |

| Stearic Acid, 2-Ethylhexanol | Brønsted Acidic Ionic Liquid | Temp: 150°C; Time: 6h; Molar Ratio (Acid:Alcohol): 1:1.4 | 96.9% Conversion | oriprobe.com |

| Acetic Acid, 2-Ethylhexanol | Amberlyst 36 | Temp: 333-363 K; Molar Ratio (Acid:Alcohol): Varied | Equilibrium constant (Kc) = 81 | dergipark.org.trdergipark.org.tr |

| Phthalic Anhydride (B1165640), 2-Ethylhexanol | Sulfuric Acid | Isothermal semibatch reactor | First-order with respect to mono-2-ethylhexyl phthalate (B1215562) | researchgate.net |

| Acrylic Acid, 2-Ethylhexanol | Sulfated Ferum Promoted Zirconia | Temp: 90°C; Time: 8h; Molar Ratio (Acid:Alcohol): 1:3; Catalyst: 1.5wt% | 77.22% Conversion | core.ac.uk |

Transesterification Reactions

Metal-based catalysts are highly effective in promoting transesterification reactions. Base catalysts are often preferred because the reaction is faster compared to acid-catalyzed processes. researchgate.net

Sodium methoxide (B1231860) (CH₃ONa) is a widely used and highly active homogeneous base catalyst for synthesizing 2-ethylhexyl esters. bohrium.comresearchgate.net It is typically used in the reaction of a methyl ester (e.g., palm oil methyl ester or lauric acid methyl ester) with 2-ethylhexanol. bohrium.comnu.edu.kz The methoxide ion (⁻OCH₃) is the active catalytic species that attacks the carbonyl group of the starting ester, leading to the formation of a tetrahedral intermediate, which then collapses to form the 2-ethylhexyl ester and regenerates the methoxide ion by reaction with methanol (B129727). extension.org Sodium methoxide is noted for inducing good phase separation between the ester product and the glycerol (B35011) byproduct. researchgate.net

Titanium tetraalkoxides , such as titanium tetrabutoxide or titanium isopropoxide, function as effective Lewis acid catalysts in transesterification. acs.orgtamu.edu These catalysts activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by 2-ethylhexanol. mdpi.com They are often employed in the synthesis of polyesters and can be used in combination with other metal compounds, such as tin carboxylates, to create even more efficient catalyst complexes. researchgate.netgoogle.com These catalysts are advantageous in certain applications but can be sensitive to water, which can lead to hydrolysis and deactivation. google.com

To maximize the yield of 2-ethylhexyl esters and ensure the reaction proceeds to completion, careful optimization of reaction parameters is crucial. Transesterification is a reversible reaction, so an excess of the alcohol reactant (2-ethylhexanol) is typically used to shift the equilibrium towards the products. mdpi.comresearchgate.netgeomatejournal.com

Stoichiometric Ratio : The stoichiometric molar ratio for the transesterification of a triglyceride requires three moles of alcohol for one mole of triglyceride. mdpi.comresearchgate.net However, in practice, a higher molar ratio is used to drive the reaction forward. geomatejournal.comyoutube.com For the synthesis of palm oil-based ethylhexyl ester from palm oil methyl ester (POME), a POME-to-2-ethylhexanol molar ratio of 1:2 was used to achieve high yields. nih.gov In another study optimizing the synthesis of 2-ethylhexyl ester from methyl laureate, the optimal molar ratio was found to be 1:1.5. nu.edu.kz

Reaction Parameters : Other critical parameters that are optimized include temperature, catalyst concentration, and reaction time. Response surface methodology (RSM) is a common statistical technique used to determine the optimal conditions. bohrium.comnu.edu.kz For the sodium methoxide-catalyzed synthesis of 2-ethylhexyl laurate, the optimized conditions were determined to be a reaction temperature of 70°C, a catalyst concentration of 0.6 wt.%, and a reaction time of 11.5 minutes, resulting in a product containing 77 wt.% 2-ethylhexyl ester. nu.edu.kz The continuous removal of the alcohol byproduct (e.g., methanol) by vacuum can also significantly accelerate the reaction, promoting completion in under 10 minutes. nih.gov

| Starting Ester | Catalyst | Molar Ratio (Ester:2-EH) | Temperature (°C) | Time (min) | Yield/Product Content | Reference |

| Methyl Laureate | Sodium Methoxide | 1:1.5 | 70 | 11.5 | 77 wt.% 2-EH | nu.edu.kz |

| Palm Oil Methyl Ester (POME) | Sodium Methoxide | 1:2 | 70-110 | < 10 (with vacuum) | 98% | nih.gov |

| Methyl Acetate (B1210297) | NKC-9 Resin | 1:0.25 | 80 | 180 | 90.9% | researchgate.net |

Coupling Reactions for Complex 2-Ethylhexyl Carboxylate Architectures

For the synthesis of more complex or sensitive 2-ethylhexyl esters, particularly those derived from sterically hindered or thermally labile carboxylic acids, milder and more specific coupling reactions are employed.

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols. wikipedia.org This reaction is particularly advantageous for substrates that are sensitive to the harsh conditions of traditional acid-catalyzed esterification, such as high temperatures or strong acidity. organic-chemistry.org It is one of the most convenient methods for preparing esters from sterically demanding alcohols. youtube.com

The reaction mechanism involves the activation of the carboxylic acid by a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC). organic-chemistry.org The DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is analogous in reactivity to a carboxylic acid anhydride. organic-chemistry.org The alcohol (2-ethylhexanol) can then attack this activated intermediate to form the ester and N,N'-dicyclohexylurea (DCU), a stable urea (B33335) byproduct that precipitates from many common solvents, facilitating its removal. wikipedia.org

A crucial component of the Steglich esterification is the use of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), in catalytic amounts (e.g., 5-10 mol%). organic-chemistry.orgorganic-chemistry.org While the O-acylisourea intermediate can react directly with the alcohol, the reaction can be slow and may be accompanied by a side reaction where the intermediate rearranges to a stable N-acylurea, which does not react further. wikipedia.orgorganic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, intercepts the O-acylisourea to form a reactive acylpyridinium salt ("active ester"). organic-chemistry.org This new intermediate does not undergo the rearrangement side reaction and reacts rapidly with the alcohol to provide the desired ester in high yield. wikipedia.orgorganic-chemistry.org The reaction is generally performed at room temperature in aprotic solvents like dichloromethane. wikipedia.org This method has been widely applied in the total synthesis of complex natural products. nih.gov

Suzuki Cross-Coupling for Arylated Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon (C-C) bonds, particularly between sp²-hybridized carbon atoms. nih.gov This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or a boronic ester, with an aryl or vinyl halide in the presence of a palladium catalyst and a base. youtube.com The mechanism is well-established and tolerates a wide variety of functional groups, making it a cornerstone of modern organic synthesis for producing biaryls, polyolefins, and styrenes. youtube.com

While direct examples for the synthesis of arylated 2-ethylhexyl esters are not extensively detailed in the provided literature, the principles of the Suzuki coupling are directly applicable. This transformation can be envisioned for synthesizing 2-ethylhexyl benzoates or other arylated derivatives by coupling a halogenated aromatic ester with an appropriate boronic acid or, conversely, an aromatic boronic acid ester with a halogenated compound. The reaction is noted for its mild conditions and its compatibility with various functional groups, which is advantageous for complex molecule synthesis. youtube.com The development of new electrophilic partners beyond traditional halides, such as sulfonyl fluorides, has further expanded the scope of this transformation for creating arylated compounds. nih.govclaremont.edu

Biocatalytic Synthesis of 2-Ethylhexyl Esters

Biocatalytic synthesis has emerged as a highly effective and sustainable alternative to conventional chemical methods for producing 2-ethylhexyl esters. These processes utilize enzymes, most commonly lipases, to catalyze esterification reactions under mild conditions. nih.govmdpi.com The use of biocatalysts offers numerous advantages, including high specificity, reduced energy consumption, and the generation of fewer byproducts, leading to products with high purity that often require minimal downstream processing. nih.gov Lipases are particularly well-suited for these reactions as they can function effectively in non-aqueous environments, including solvent-free systems. nih.gov

Enzymatic Esterification Systems (e.g., Lipase-Catalyzed Synthesis)

Lipase-catalyzed esterification is the most prominent biocatalytic route for synthesizing 2-ethylhexyl esters. The reaction involves the direct esterification of a carboxylic acid (such as palmitic, stearic, or ferulic acid) with 2-ethylhexanol. bohrium.comscirp.orgnih.gov Various lipases have been employed for this purpose, including those from Candida sp. and Thermomyces lanuginosus. bohrium.commtroyal.ca These enzymatic processes are recognized for their efficiency and are being optimized for large-scale industrial applications. bohrium.comresearchgate.net For instance, the enzymatic synthesis of 2-ethylhexyl palmitate, a common cosmetic ingredient, has been extensively studied, achieving high conversion rates. bohrium.commtroyal.caresearchgate.net

Immobilized Enzyme Systems (e.g., Novozym® 435)

To enhance the operational stability of enzymes and facilitate their recovery and reuse, immobilization is a key strategy. Novozym® 435, a commercially available lipase (B570770) from Candida antarctica B immobilized on a macroporous acrylic resin, is one of the most widely and successfully used biocatalysts for 2-ethylhexyl ester synthesis. nih.govscirp.orgresearchgate.net Its high activity, stability, and versatility make it suitable for various esterification reactions, including the production of 2-ethylhexyl ferulate, 2-ethylhexyl 2-methylhexanoate, and 2-ethylhexyl palmitate. nih.govscirp.orgscielo.br A significant advantage of using Novozym® 435 is its excellent reusability. In the synthesis of 2-ethylhexyl palmitate in a solvent-free system, the enzyme retained about 90% of its initial activity after 10 consecutive reaction cycles. scielo.brresearchgate.net For 2-ethylhexyl 2-methylhexanoate synthesis, it could be reused for at least six cycles while maintaining 65–70% of its original activity. nih.gov

| Ester Product | Substrates | Reaction Conditions | Conversion/Yield | Source |

|---|---|---|---|---|

| 2-Ethylhexyl 2-Methylhexanoate | 2-Methylhexanoic Acid + 2-Ethylhexanol | 70°C, 10% alcohol excess, solvent-free | 97% conversion | nih.govmdpi.com |

| 2-Ethylhexyl 2-Methylhexanoate | 2-Methylhexanoic Acid + 2-Ethylhexanol | 80°C, 20% alcohol excess, solvent-free | 99% conversion | nih.govmdpi.com |

| 2-Ethylhexyl Ferulate | Ferulic Acid + 2-Ethylhexanol | 71°C, 23 h, solvent-free, reduced pressure | 98% molar conversion | scirp.orgresearchgate.net |

| 2-Ethylhexyl Palmitate | Palmitic Acid + 2-Ethylhexanol | 70°C, solvent-free | ~100% conversion | researchgate.net |

| 2-Ethylhexyl Palmitate/Stearate | Palmitic/Stearic Acid + 2-Ethylhexanol | N/A, solvent-free | 98% conversion in 45 min | um.es |

Reaction Kinetics and Process Optimization in Biocatalysis

The efficiency of biocatalytic ester synthesis is highly dependent on various process parameters, and significant research has been dedicated to optimizing these conditions to maximize yield and reaction rates. Key variables include reaction temperature, substrate molar ratio, enzyme concentration, and reaction time. nih.govscirp.orgresearchgate.net For example, in the synthesis of 2-ethylhexyl 2-methylhexanoate, operating at 80°C with a 20% excess of alcohol resulted in a 99% conversion in a shorter time, whereas using 70°C with a 10% excess of alcohol required a longer time to achieve 97% conversion. nih.govmdpi.com

Optimization is often performed using statistical methods like Response Surface Methodology (RSM). scirp.org For the synthesis of 2-ethylhexyl ferulate, RSM determined the optimal conditions to be a reaction time of 23 hours, a temperature of 71°C, and an enzyme amount of 1422 PLU, which yielded a molar conversion of 98%. scirp.orgresearchgate.net Similarly, for 2-ethylhexyl palmitate, optimal conditions were found to be an acid-to-alcohol molar ratio of 1:3, 70°C, and a 10% (w/w) enzyme concentration, achieving approximately 95% conversion. researchgate.net Kinetic studies often reveal high initial reaction rates, with satisfactory conversions being achieved in relatively short times. researchgate.net

| Ester Product | Enzyme | Optimal Conditions | Resulting Conversion | Source |

|---|---|---|---|---|

| 2-Ethylhexyl Palmitate | Lipozyme RM IM | Molar Ratio (Acid:Alc) 1:3, 10 wt% enzyme, 70°C, 150 rpm | 95.22% | researchgate.net |

| 2-Ethylhexyl Palmitate | Immobilized Lipase from Candida sp. 99-125 | Molar Ratio (Acid:Alc) 1:1.3-1.5, 40°C | 95% (average over 21 batches) | bohrium.com |

| 2-Ethylhexyl Oleate (B1233923) | Immobilized Candida antarctica Lipase | Fluidized bed reactor, space time 12 h, bed porosity 0.892 | 48.24% yield | acs.org |

| 2-Ethylhexyl Ferulate | Novozym® 435 | 71°C, 23 h, 1422 PLU enzyme, reduced pressure | 98% | scirp.orgresearchgate.net |

| 2-Ethylhexyl Stearate | Fermase CALB 10000 | Molar Ratio (Acid:Alc) 1:2, 2% w/w enzyme, 50°C, 3 h, ultrasound | 95.87% | nih.gov |

Solvent-Free Reaction Media in Biocatalytic Processes

A significant advancement in the sustainable synthesis of 2-ethylhexyl esters is the use of solvent-free reaction systems. nih.govacs.org Conducting enzymatic esterification without organic solvents aligns with the principles of green chemistry by eliminating pollutants, reducing reactor volume, and simplifying product purification. nih.govmdpi.com In a solvent-free medium, the substrates themselves form the reaction phase, leading to higher reactant concentrations and potentially faster reaction rates.

Numerous studies have demonstrated the successful synthesis of various 2-ethylhexyl esters under solvent-free conditions. These include 2-ethylhexyl 2-methylhexanoate, 2-ethylhexyl palmitate, 2-ethylhexyl oleate, and 2-ethylhexyl ferulate. nih.govscirp.orgresearchgate.netacs.org The high conversions achieved in these systems underscore the ability of lipases, particularly immobilized ones like Novozym® 435, to maintain high catalytic activity in the absence of traditional organic solvents. nih.govscielo.br In some cases, operating in a vacuum or with nitrogen bubbling can further enhance results by removing the water produced during esterification, thereby shifting the reaction equilibrium towards the product side. um.es

Sustainable Synthesis Strategies for 2-Ethylhexyl Esters

The development of sustainable synthesis strategies for 2-ethylhexyl esters is driven by the need for environmentally benign and economically viable industrial processes. mdpi.commonash.edu Biocatalysis, particularly using immobilized enzymes in solvent-free systems, is a leading sustainable approach due to its mild reaction conditions, high selectivity, and catalyst reusability. nih.govscielo.br

Beyond biocatalysis, other innovative methods are being explored. One such strategy involves the use of inexpensive Brønsted acidic ionic liquids as both catalysts and solvents for the synthesis of bis(2-ethylhexyl) terephthalate (B1205515). mdpi.commonash.edu This method achieved full conversion of terephthalic acid and 100% selectivity to the desired ester. A key advantage is the formation of a biphasic system where the product is insoluble in the ionic liquid phase, which simplifies separation and helps drive the reaction to completion. mdpi.com This approach is proposed as a safer and more cost-effective alternative to conventional methods that use organometallic catalysts. mdpi.commonash.edu

Another green technology enhancing sustainability is the application of ultrasound in enzymatic synthesis. In the production of 2-ethylhexyl stearate, ultrasound assistance significantly reduced the reaction time to 3 hours, compared to 7 hours required with conventional mechanical stirring, while still achieving a high conversion of over 95%. nih.gov These diverse strategies highlight a clear trajectory towards cleaner and more efficient manufacturing of 2-ethylhexyl esters.

Green Chemistry Principles in Process Design

The synthesis of 2-ethylhexyl esters is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov Key strategies include the use of biocatalysts, avoiding hazardous solvents, and designing energy-efficient processes. nih.govresearchgate.net An enzymatic route, utilizing lipases, presents a sustainable alternative to traditional chemical methods. researchgate.net This technique operates at lower temperatures and often without the need for organic solvents, resulting in more environmentally friendly products. researchgate.net

One application of these principles is the biocatalyzed esterification of 2-ethylhexanol and stearic acid to produce 2-ethylhexyl stearate, a cosmetic bio-lubricant. nih.gov In this process, an immobilized lipase, Fermase CALB 10000, serves as the catalyst. nih.gov The use of ultrasound has been shown to significantly reduce reaction times from 7 hours (with mechanical stirring) to 3-4 hours. nih.gov Similarly, the synthesis of 2-ethylhexyl salicylate (B1505791), an ultraviolet filter, has been optimized using an immobilized lipase from Candida antarctica in a solvent-free system, which avoids environmental contamination from traditional solvents. researchgate.net A solventless approach is also considered a core green chemistry principle in the synthesis of adipate (B1204190) esters, directly aligning with the goal of using benign or no auxiliary substances. acs.org These enzymatic, solvent-free methods exemplify a shift towards safer, more sustainable, and economically viable technologies in ester production. monash.edu

Utilization of Brønsted Acidic Ionic Liquids

Brønsted acidic ionic liquids (BAILs) have emerged as effective dual-purpose solvent-catalysts for the synthesis of 2-ethylhexyl esters. monash.edunih.gov These compounds combine the advantages of solid acid catalysts, such as low volatility and ease of separation, with the high activity typically seen with conventional liquid acids. nih.gov Their catalytic activity is influenced by the acidity of their anions and cations. elsevierpure.com

In the synthesis of 2-ethylhexyl stearate, BAILs demonstrate high catalytic activity. oriprobe.comlnpu.edu.cn Optimal conditions for the esterification of stearic acid with 2-ethylhexanol using a BAIL catalyst were found to be a reaction temperature of 150°C for 6 hours, with a molar ratio of stearic acid to 2-ethylhexanol of 1:1.4 and a catalyst to stearic acid ratio of 1:25. oriprobe.comlnpu.edu.cn These conditions yielded a conversion rate of up to 96.9%. oriprobe.comlnpu.edu.cn A significant advantage of BAILs is their reusability; after the reaction, the ester product can be decanted, and the ionic liquid can be reused after removing water under a vacuum, maintaining high activity for multiple cycles. oriprobe.comlnpu.edu.cn

For the synthesis of bis(2-ethylhexyl) terephthalate, inexpensive BAILs based on trimethylamine (B31210) and sulfuric acid have been successfully employed. monash.edumonash.eduresearchgate.net A key feature of this system is the formation of a biphasic liquid system during the reaction. monash.eduresearchgate.net The ester product and unreacted alcohol form an upper organic phase, while the ionic liquid and the water byproduct form the bottom phase. monash.eduresearchgate.net This separation drives the reaction equilibrium toward the product, leading to a full conversion of terephthalic acid and 100% selectivity for bis(2-ethylhexyl) terephthalate after 8 hours at 120°C. monash.eduresearchgate.net

| Ester Product | Reactants | Catalyst Type | Key Findings | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 2-Ethylhexyl Stearate | Stearic Acid, 2-Ethylhexanol | Brønsted Acidic Ionic Liquid | Catalyst is reusable for at least six cycles with high activity. | 96.9% | oriprobe.comlnpu.edu.cn |

| Bis(2-ethylhexyl) Terephthalate | Terephthalic Acid, 2-Ethyl-1-hexanol | Brønsted Acidic Ionic Liquid (Trimethylamine/Sulfuric Acid based) | Biphasic system formation drives reaction equilibrium, allowing for complete conversion. | 100% | monash.eduresearchgate.net |

Reduced Pressure Evaporation Techniques

Reduced pressure, or vacuum, techniques are integral to the efficient synthesis and purification of 2-ethylhexyl carboxylates. These methods are primarily used to remove volatile byproducts, such as water or methanol, which shifts the reaction equilibrium towards the formation of the ester product, thereby increasing yield and reaction rate. acs.orgnih.gov

In the transesterification of palm oil methyl ester with 2-ethylhexanol, applying a vacuum of 1.5 mbar facilitates the continual withdrawal of the methanol byproduct, promoting the reaction to completion in under 10 minutes. nih.gov Similarly, enzymatic synthesis of 2-ethylhexyl ferulate and 2-ethylhexyl salicylate is performed in a reduced-pressure evaporation system to enhance efficiency. researchgate.netresearchgate.net

Reduced pressure is also critical during the purification stage. In the synthesis of bis(2-ethylhexyl) adipate, a rotary evaporator is used at reduced pressure (5 mbar) and elevated temperature (135°C) to remove unreacted 2-ethylhexanol and the cyclohexane (B81311) solvent from the final product. chemicalbook.com The preparation of bis(2-ethylhexyl)adipate from adipic acid and 2-ethylhexanol can be conducted under micro-vacuum conditions to facilitate the removal of water during the esterification step. google.com For other esters like benzoic acid (2-ethyl) hexyl ester, a two-stage dealcoholization process is used, starting with atmospheric distillation followed by vacuum dealcoholization at -0.080 to -0.090 Mpa to remove excess 2-ethylhexanol. google.com

Synthesis of Specific 2-Ethylhexyl Carboxylate Derivatives for Research

Thiophene-2-Carboxylates

The synthesis of 2-ethylhexyl thiophene-2-carboxylate (B1233283) involves the esterification of its parent acid, thiophene-2-carboxylic acid. Thiophene-2-carboxylic acid is an organic compound that can be prepared through several methods. wikipedia.org A common laboratory synthesis involves the oxidation of 2-acetylthiophene. wikipedia.org

An alternative, multi-step preparation route starts with thiophene. google.com

Bromination : Thiophene is dissolved in a solvent mixture and cooled, then reacted with pyridine (B92270) perbromide hydrobromide to selectively produce 2-bromothiophene. google.com

Malonic Ester Synthesis : Diethyl malonate is reacted with an alkali metal, followed by the addition of the 2-bromothiophene, to form 2-(2-thiophene) diethyl malonate. google.com

Saponification and Decarboxylation : The resulting diester undergoes saponification in an alcohol solvent under alkaline conditions. After solvent removal, the addition of acid followed by heating leads to decarboxylation, yielding the final thiophene-2-carboxylic acid product. google.com

Once the thiophene-2-carboxylic acid is obtained, it can be esterified with 2-ethylhexanol using standard acid-catalyzed methods to yield 2-ethylhexyl thiophene-2-carboxylate.

Adipate Esters

Bis(2-ethylhexyl) adipate, also known as di(2-ethylhexyl) adipate (DEHA), is commercially produced by the direct esterification of adipic acid with 2-ethylhexanol. chemicalbook.comnih.gov The reaction is typically catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. google.comnih.gov

The general procedure involves heating adipic acid and 2-ethylhexanol in the presence of the catalyst. google.com To drive the reaction to completion, the water formed during the esterification is continuously removed. acs.org One laboratory-scale method employs a solvent-free system where a trap is used to remove the water, which also allows for the recycling of any co-evaporated 2-ethylhexanol. acs.org Following the reaction, the crude product is purified through a sequence of washing, to remove the acid catalyst, and dealcoholization under reduced pressure to eliminate excess alcohol. chemicalbook.comgoogle.com

Enzymatic routes using lipase from Candida antarctica (Novozym 435) also provide a sustainable method for DEHA synthesis in a solvent-free system. acs.org

| Parameter | Description | Reference |

|---|---|---|

| Reactants | Adipic acid and 2-ethylhexanol | chemicalbook.comnih.gov |

| Catalysts | Sulfuric acid, para-toluenesulfonic acid, or immobilized lipase (Novozym 435) | acs.orggoogle.comnih.gov |

| Reaction Driving Force | Continuous removal of water byproduct via trap or vacuum | acs.orggoogle.com |

| Purification | Washing followed by dealcoholization via rotary evaporation under reduced pressure (e.g., 5 mbar at 135°C) | chemicalbook.comgoogle.com |

Terephthalate Esters

Bis(2-ethylhexyl) terephthalate, also known as dioctyl terephthalate (DOTP), is a common non-phthalate plasticizer. monash.edu It is synthesized by the esterification of terephthalic acid (TPA) with 2-ethylhexanol. google.com The reaction is conducted at elevated temperatures (180°C to 270°C) and pressures (1 to 4 bar gauge) in the presence of a catalyst. google.com Organometallic compounds, particularly titanium catalysts like titanium tetraalkoxide, are widely used in industrial processes. monash.edugoogle.com During the reaction, an inert gas may be passed through the mixture to help remove the water of reaction along with some of the excess 2-ethylhexanol. google.com

A sustainable approach for DOTP synthesis involves the glycolysis of waste poly(ethylene terephthalate) (PET). doi.org In this process, waste PET is depolymerized using 2-ethylhexanol in the presence of a catalyst, such as monobutyltin (B1198712) tris(2-ethylhexanoate). The reaction is conducted for several hours, resulting in a high concentration of DOTP (up to 62.6% wt after 6 hours). doi.org

As mentioned previously, Brønsted acidic ionic liquids also serve as highly effective and green catalysts for this synthesis, enabling complete conversion of TPA to DOTP with high selectivity. monash.eduresearchgate.net

Oleate Esters

2-Ethylhexyl oleate is synthesized through the esterification of oleic acid with 2-ethylhexanol. Various catalytic systems have been employed to facilitate this reaction, including enzymatic and chemical catalysts.

One method involves the use of a solid Fe-Zn double-metal cyanide (DMC) complex catalyst for the transesterification of methyl oleate with 2-ethyl-1-hexanol. This process yields long-chain alcohol monoesters. The Fe-Zn DMC catalyst is noted for not producing undesired ether side products, unlike many other acid catalysts. It has been shown to be reusable in multiple recycling experiments with minimal loss of catalytic activity and ester yield. ias.ac.in

Enzymatic synthesis offers a green alternative. Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles has been used to catalyze the synthesis of 2-ethylhexyl oleate in a continuous packed-bed bioreactor. researchgate.net This solvent-free system operates at 50 °C. The performance of the reactor was assessed with various molar ratios of oleic acid to 2-ethylhexanol. researchgate.net

Another approach utilizes a PSF catalyst for the esterification reaction carried out in a glass vial with a magnetic bar at 90 °C. chemicalbook.com The reaction mixture is analyzed using gas chromatography (GC) and mass spectrometry (GC-MS). chemicalbook.com After the reaction, the catalyst can be separated by filtration and dried. chemicalbook.com

| Catalyst | Reactants | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time | Yield/Concentration | Reference |

| Fe-Zn double-metal cyanide (DMC) complex | Methyl oleate, 2-ethyl-1-hexanol | Not Specified | Not Specified | Not Specified | Up to 96.7 mol% | ias.ac.in |

| Candida antarctica lipase | Oleic acid, 2-ethylhexanol | 50 | 1:1 to 4:1 | 12 h (space-time) | 471.65 ± 2.98 g L⁻¹ | researchgate.net |

| PSF catalyst | Oleic acid, 2-ethylhexanol | 90 | 1:1.2 | Not Specified | Not Specified | chemicalbook.com |

Salicylate Esters

2-Ethylhexyl salicylate, also known as octisalate, is an organic compound produced by the condensation of salicylic (B10762653) acid and 2-ethylhexanol. wikipedia.org This ester is commonly used as a UVB filter in sunscreens and cosmetics. wikipedia.org

Chemical synthesis of 2-ethylhexyl salicylate often requires high reaction temperatures (above 150 °C) and the use of a catalyst. mdpi.com One method involves reacting salicylic acid and isooctyl alcohol (2-ethylhexanol) in the presence of a solid superacid SO₄²⁻/TiO₂-WO₃ catalyst. patsnap.com The reaction is carried out under reflux at 190°C for 5 hours. patsnap.com This method can achieve a yield of over 80% and a purity of over 98%. patsnap.com The solid superacid catalyst is easily separated from the reaction system and can be reused. patsnap.com

Another approach utilizes p-toluenesulfonic acid as a catalyst under microwave radiation. researchgate.net The optimal conditions for this method include a molar ratio of 2-ethylhexanol to salicylic acid of 3:1, a microwave power of 540 W, and a reaction time of 20 minutes, resulting in a yield of up to 86.76%. researchgate.net

A greener synthesis method employs immobilized lipase in a solvent-free and reduced-pressure evaporation system. mdpi.com Optimal conditions for this enzymatic synthesis were found to be a reaction time of 23.1 hours, a reaction temperature of 66.5 °C, and an enzyme amount of 881 PLU, achieving a conversion of 88.2%. mdpi.com

| Catalyst/Method | Reactants | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time | Yield/Conversion | Reference |

| Solid superacid SO₄²⁻/TiO₂-WO₃ | Salicylic acid, Isooctyl alcohol | 190 | 1:3 | 5 h | 81.9% | patsnap.com |

| p-Toluenesulfonic acid (Microwave) | Salicylic acid, 2-Ethylhexanol | Not Specified | 1:3 | 20 min | 86.76% | researchgate.net |

| Immobilized lipase | Salicylic acid, 2-Ethylhexanol | 66.5 | Not Specified | 23.1 h | 88.2% | mdpi.com |

| Acid catalyst | Salicylic acid, Isooctyl alcohol | 150-200 | 1:2 to 1:5 | 4-10 h | 81.9% | google.com |

Phosphonic Acid Esters

The synthesis of 2-ethylhexyl phosphonic acid esters can be achieved through various routes. One common method involves the reaction of phosphorus trichloride (B1173362) with 2-ethylhexanol. googleapis.com This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the intermediate tri-(2-ethylhexyl) phosphite (B83602). googleapis.com The stoichiometry of the reactants is crucial for obtaining good purity and productivity. googleapis.com

An alternative three-step synthesis pathway begins with the synthesis of di-(2-ethylhexyl) phosphite from phosphorus trichloride and 2-ethylhexanol. This intermediate is then chlorinated with chlorine gas to produce di-(2-ethylhexyl) chlorophosphate, which subsequently undergoes hydrolysis to yield the monoester. This method can achieve a yield of 84.3% when nitrogen purging is used to remove HCl and hexane (B92381) is used for solvent extraction.

Another method involves the Arbuzov rearrangement reaction, where tricresyl phosphite is reacted with bromo-iso-octane to generate O,O-bis-(2-ethylhexyl)-2-ethylhexyl phosphonic acid ester. google.com

Furthermore, an extraction resin containing 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester has been synthesized via suspension polymerization, using a styrene-divinyl benzene (B151609) copolymer as a supporter. researchgate.net

| Method | Key Reactants | Key Intermediates | Yield | Reference |

| Reaction with PCl₃ | Phosphorus trichloride, 2-Ethylhexanol | Tri-(2-ethylhexyl) phosphite | Not Specified | googleapis.com |

| Three-Step Synthesis | Phosphorus trichloride, 2-Ethylhexanol, Chlorine | Di-(2-ethylhexyl) phosphite, Di-(2-ethylhexyl) chlorophosphate | 84.3% | |

| Arbuzov Rearrangement | Tricresyl phosphite, Bromo-iso-octane | Not Specified | Not Specified | google.com |

| Suspension Polymerization | Styrene-divinyl benzene copolymer, 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester | Not Applicable | Not Specified | researchgate.net |

Estolides

2-Ethylhexyl estolide esters can be synthesized through a one-pot process involving the condensation of fatty acids, followed by esterification with 2-ethylhexyl alcohol. analis.com.myresearchgate.net Perchloric acid is commonly used as a catalyst in this reaction. analis.com.myresearchgate.net

One specific synthesis involves the reaction of ricinoleic acid from castor oil with lauric acid, which is then capped with 2-ethylhexyl alcohol. analis.com.myresearchgate.net The reaction is conducted under vacuum at 60 °C for 24 hours with perchloric acid as the catalyst. analis.com.myresearchgate.net The formation of the estolide ester is confirmed by the presence of an ester group peak in Fourier Transform Infrared (FTIR) spectroscopy and specific signals in Nuclear Magnetic Resonance (NMR) spectroscopy. analis.com.my

Tallow-oleic estolide 2-ethylhexyl esters have also been synthesized using a similar perchloric acid-catalyzed one-pot process from industrial-grade oleic and tallow (B1178427) fatty acids. researchgate.net Additionally, petroselinic acid-based estolide 2-ethylhexyl esters have been synthesized, where the capping material's length and degree of unsaturation are varied. researchgate.net

| Starting Materials | Catalyst | Temperature (°C) | Reaction Time (h) | Key Findings | Reference |

| Ricinoleic acid, Lauric acid, 2-Ethylhexyl alcohol | Perchloric acid | 60 | 24 | Successful synthesis confirmed by FTIR and NMR. | analis.com.myresearchgate.net |

| Tallow fatty acids, Oleic acid, 2-Ethylhexyl alcohol | Perchloric acid | Not Specified | Not Specified | Produced functional fluids with viscosities of 57-80 cSt at 40 °C. | researchgate.net |

| Petroselinic acid, Various capping materials, 2-Ethylhexyl alcohol | Perchloric acid | Not Specified | Not Specified | Kinematic viscosities ranged from 53 to 75 cSt. | researchgate.net |

Imidophosphoric Acid Esters

2-Ethylhexyl derivatives of imidophosphoric acids (EIPAs) are synthesized by reacting phosphazene compounds with 2-ethylhexanol. mdpi.com The starting materials can be a monophosphazene salt, [PCl₃=N−PCl₃]⁺[PCl₆]⁻, or short phosphazene oligomers with the general formula [Cl–(PCl₂=N)n–PCl₃]⁺[PCl₆]⁻, where n ranges from 4 to 7. mdpi.comresearchgate.net

The synthesis is typically carried out in a three-necked flask equipped with a magnetic stirrer and a reflux condenser. mdpi.com A solution of the phosphazene compound in dioxane is reacted with a solution of 2-ethylhexanol in dioxane at 100 °C with stirring for 48 hours, while purging with dry argon to remove HCl. mdpi.com After the reaction, the solvent is removed, and the product is dissolved in chloroform (B151607) and washed with distilled water. mdpi.com

The formation of imidophosphoric acids occurs through a phosphazene-phosphazane rearrangement of –P(OR)₂=N– or –P(OH)(OR)=N– units, where R is the 2-ethylhexyl group. mdpi.comresearchgate.net The resulting EIPAs are characterized by ¹H and ³¹P NMR spectroscopy and MALDI-TOF mass spectrometry. mdpi.com

| Starting Phosphazene | Solvent | Temperature (°C) | Reaction Time (h) | Product Characteristics | Reference |

| TCDP ([PCl₃=N−PCl₃]⁺[PCl₆]⁻) | Dioxane | 100 | 48 | Clear, oily liquid with a yellow hue. | mdpi.com |

| Oligodichlorophosphazene ([Cl–(PCl₂=N)n–PCl₃]⁺[PCl₆]⁻, n=4-7) | Dioxane | 100 | 48 | Clear, oily yellowish liquid. | mdpi.com |

Mercaptopropionic Acid Esters

2-Ethylhexyl 3-mercaptopropanoate is synthesized through the esterification of 3-mercaptopropanoic acid with 2-ethylhexanol. chemblink.com This process combines the reactivity of a thiol with the stability of an ester group. chemblink.com

An alternative method for preparing esters of mercaptocarboxylic acids involves the reaction of an alkali metal hydrosulfide (B80085) with an ester of a halocarboxylic acid. google.com For example, 2-ethylhexyl thioglycolate can be synthesized by reacting a methanolic solution of ammonia (B1221849) and hydrogen sulfide (B99878) with 2-ethylhexyl chloroacetate (B1199739) at 10±2 °C. google.com

The formation of mercaptopropionic acid esters can also be achieved by reacting acrylic acid esters with hydrogen sulfide. googleapis.com To favor the formation of the mercaptopropionic acid ester over the monothiodipropionic acid ester by-product, it is desirable to maintain a high hydrogen sulfide to acrylic ester molar ratio and conduct the reaction at temperatures between 0°C and 40°C. googleapis.com

| Method | Key Reactants | Temperature (°C) | Key Conditions | Product | Reference |

| Esterification | 3-Mercaptopropanoic acid, 2-Ethylhexanol | Not Specified | Not Specified | 2-Ethylhexyl 3-mercaptopropanoate | chemblink.com |

| Hydrosulfide Reaction | Methanolic ammonia, Hydrogen sulfide, 2-Ethylhexyl chloroacetate | 10±2 | High H₂S pressure | 2-Ethylhexyl thioglycolate | google.com |

| H₂S addition to Acrylate (B77674) | Acrylic acid ester, Hydrogen sulfide | 0-40 | High H₂S:acrylate molar ratio, Weakly basic amine catalyst | Mercaptopropionic acid ester | googleapis.com |

Mechanistic Investigations of 2 Ethylhexyl Carboxylate Reactions

Elucidation of Esterification Reaction Pathways

The formation of 2-ethylhexyl carboxylate through esterification is a cornerstone reaction in industrial organic synthesis. This process typically involves the reaction of a carboxylic acid with 2-ethylhexanol. The elucidation of the reaction pathways is critical for optimizing reaction conditions and maximizing yield.

Nucleophilic Acyl Substitution Mechanisms

The primary mechanism governing the esterification of carboxylic acids to form esters like 2-ethylhexyl carboxylate is nucleophilic acyl substitution. libretexts.orgvanderbilt.edu This reaction class is characterized by the attack of a nucleophile—in this case, the oxygen atom of the 2-ethylhexanol—on the electrophilic carbonyl carbon of the carboxylic acid. The reaction proceeds through a tetrahedral intermediate. vanderbilt.edupressbooks.pub

The general steps of the mechanism are as follows:

Addition of the nucleophile: The alcohol (2-ethylhexanol) adds to the carbonyl group of the carboxylic acid. This forms a tetrahedral intermediate where the former carbonyl carbon is now bonded to three oxygen atoms. vanderbilt.edu

Elimination of the leaving group: The tetrahedral intermediate is unstable and collapses. This process involves the reformation of the carbonyl double bond and the elimination of a leaving group. In this context, the leaving group is a water molecule, formed from the hydroxyl group of the carboxylic acid and a proton. vanderbilt.edu

Protonation and Deprotonation Steps

Protonation and deprotonation steps are integral to the most common esterification pathway, the Fischer esterification, especially when an acid catalyst is employed. masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. This step is crucial as it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic 2-ethylhexanol. masterorganicchemistry.comoit.edu

Proton Transfer: After the formation of the tetrahedral intermediate, a proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups. This converts the hydroxyl group into a much better leaving group: water. masterorganicchemistry.com

Deprotonation of the Final Ester: Following the elimination of water and the reformation of the carbonyl group, the resulting protonated ester is deprotonated to yield the final, neutral 2-ethylhexyl carboxylate and regenerate the acid catalyst. masterorganicchemistry.comoit.edu

Role of Catalysts in Reaction Mechanism

Catalysts play a pivotal role in the esterification to form 2-ethylhexyl carboxylate by providing an alternative, lower-energy reaction pathway.

Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used. masterorganicchemistry.com As described above, the acid catalyst protonates the carbonyl group, thereby activating the carboxylic acid for nucleophilic attack. oit.edu The catalyst is regenerated at the end of the reaction. oit.edu

Metal-Based Catalysts: Organometallic compounds, such as tetrabutyl titanate and tetraisopropyl titanate, are effective catalysts. osti.govgoogle.com The proposed mechanism for catalysis by tetrabutyl titanate involves coordination effects and the formation of hydrogen bonds, which facilitate the reaction between the carboxylic acid and the alcohol. osti.gov Mixed oxide catalysts, such as Ni-Mg-Al, have also been shown to be effective, possessing both acidic and basic sites that can enhance the reaction. confis.cz

Enzymatic Catalysts: Lipases, such as Novozym 435, can be used as biocatalysts for the synthesis of 2-ethylhexyl esters. researchgate.net These enzymatic reactions often follow a "Ping-Pong Bi-Bi" mechanism, where the enzyme first reacts with one substrate to form an intermediate, which then reacts with the second substrate to form the product. researchgate.net

The choice of catalyst can significantly influence the reaction rate, selectivity, and the required reaction conditions. For instance, some reactions can be carried out without a catalyst under supercritical conditions. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the rate at which 2-ethylhexyl carboxylate is formed and the factors that influence this rate. The esterification reaction is typically reversible and follows second-order kinetics. dergipark.org.tr

Research on the esterification of acetic acid with 2-ethylhexanol using an Amberlyst 36 catalyst found that the reaction rate increases linearly with increasing catalyst loading. The rate expression, based on the consumption of acetic acid, can be described by a second-order reversible reaction model. dergipark.org.tr

Table 1: Kinetic Data for the Esterification of Acetic Acid with 2-Ethylhexanol

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Equilibrium Constant (Kc) | 81 | 333 to 363 K | dergipark.org.tr |

In another study involving the transesterification of palm oil methyl ester with 2-ethylhexanol, the rate constant (k) was found to be in the range of 0.44 to 0.66 s⁻¹ with an activation energy of 15.6 kJ/mol. researchgate.net

Factors influencing the reaction rate include:

Temperature: Increasing the temperature generally increases the reaction rate, following the Arrhenius equation. However, for enzyme-catalyzed reactions, there is an optimal temperature beyond which the enzyme may deactivate. researchgate.net

Catalyst Concentration: The rate of catalyzed reactions is often directly proportional to the concentration of the catalyst. dergipark.org.tr

Reactant Concentration: The rate is dependent on the concentration of both the carboxylic acid and 2-ethylhexanol.

The determination of reaction rates often involves monitoring the concentration of reactants or products over time using techniques like gas chromatography or by measuring properties such as the acid number of the reaction mixture. google.comresearchgate.net

Molecular Interactions and Conformational Analysis

The physical and chemical properties of 2-ethylhexyl carboxylate are influenced by the intricate molecular interactions and the conformational flexibility of the ester molecule.

Self-Assembly Phenomena in Bioesters

The investigation into the self-assembly of 2-ethylhexyl carboxylates within bioester matrices is a specialized area of study, primarily drawing principles from the broader field of colloid and interface science. Bioesters, which are typically fatty acid alkyl esters (such as those found in biodiesel), constitute a largely non-polar solvent environment. In such media, amphiphilic molecules, including certain 2-ethylhexyl esters, can spontaneously organize into supramolecular structures. This phenomenon is driven by the minimization of unfavorable interactions between the non-polar solvent and the more polar segments of the amphiphilic molecules.

Research into analogous systems provides significant insight into the potential behavior of 2-ethylhexyl carboxylates. The branched nature of the 2-ethylhexyl chain plays a crucial role in the geometry and packing of the molecules, which in turn dictates the type of aggregate formed. While direct studies on 2-ethylhexyl carboxylates in bioesters are not extensively documented, the behavior of structurally related compounds, particularly surfactants containing 2-ethylhexyl moieties in organic solvents, offers a predictive framework.

The primary form of self-assembly expected for amphiphilic molecules in a non-polar solvent like a bioester is the formation of reverse micelles (or inverse micelles). In these structures, the polar carboxylate "head" groups of the ester molecules aggregate to form a polar core, while the non-polar 2-ethylhexyl "tail" groups extend outwards into the surrounding non-polar bioester medium. This arrangement shields the polar heads from the unfavorable interactions with the non-polar solvent.

The formation and stability of these aggregates are influenced by several factors, including the specific structure of the 2-ethylhexyl carboxylate, its concentration, the temperature, and the presence of any polar solutes (like water or glycerol) which can be sequestered within the polar core of the reverse micelles.

Detailed Research Findings

While specific data on 2-ethylhexyl carboxylate in bioesters is limited, studies on similar molecules provide valuable data points. For instance, research on 2-ethylhexyl laurate (2-EHL) has demonstrated its capacity to function as a nonionic co-surfactant. In polar organic solvents, it forms self-assembled structures with a mean aggregation number (Nagg) of approximately 3.5 ± 0.2 molecules, indicating a clear tendency for self-assembly.

Furthermore, the extensive body of research on surfactants like sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT) and sodium bis(2-ethylhexyl) phosphate (B84403) in non-polar solvents confirms the propensity of the 2-ethylhexyl group to facilitate the formation of well-defined reverse micelles. These systems are known to create nanometer-sized water pools in organic media and their aggregation behavior is well-characterized. For example, the critical micelle concentration (cmc) for thorium(IV) bis(2-ethylhexyl) phosphate has been determined to be 0.12 mmol dm−3 in heptane, indicating that aggregation occurs even at very low concentrations. pku.edu.cn

The table below summarizes key parameters related to the self-assembly of compounds containing the 2-ethylhexyl group in non-polar environments, which can be considered analogous to a bioester medium.

Table 1: Aggregation Properties of 2-Ethylhexyl-Containing Compounds in Organic Solvents

| Compound | Solvent | Phenomenon Observed | Parameter | Value |

| 2-Ethylhexyl Laurate (2-EHL) | Acetonitrile | Self-assembly | Mean Aggregation Number (Nagg) | 3.5 ± 0.2 |

| Thorium(IV) bis(2-ethylhexyl) phosphate | n-Heptane | Reverse Micelle Formation | Critical Micelle Concentration (cmc) | 0.12 mmol dm⁻³ |

| Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) | Isooctane | Reverse Micelle Formation | Thermodynamic Driving Force | Primarily Entropic |

This table is interactive. Click on headers to sort.

These findings collectively suggest that 2-ethylhexyl carboxylates possess the requisite amphiphilicity to undergo self-assembly in the non-polar environment of bioesters. The resulting structures are most likely to be small aggregates or reverse micelles, the formation of which would be dependent on concentration and temperature. The presence of these supramolecular structures could, in turn, influence the bulk properties of the bioester, such as its viscosity, solubilization capacity for polar impurities, and interfacial behavior.

Advanced Analytical Methodologies for 2 Ethylhexyl Carboxylates

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 2-ethylhexyl carboxylates, providing the means to separate individual esters from complex matrices and quantify their abundance. Gas chromatography and high-performance liquid chromatography are the predominant techniques utilized for these purposes.

Gas Chromatography (GC) for Product Yield and Purity Assessment

Gas chromatography (GC), frequently coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a powerful tool for assessing the product yield and purity of 2-ethylhexyl carboxylates. The volatile nature of many of these esters makes them amenable to GC analysis.

In the synthesis of 2-ethylhexyl esters via transesterification, GC can be used to monitor the reaction progress and determine the final product purity. For instance, the analysis of palm-based 2-ethylhexyl esters by GC revealed distinct peaks corresponding to different fatty acid esters, allowing for the assessment of ester conversion. researchgate.net The chromatogram can show the separation of various 2-ethylhexyl esters, with retention times varying based on the specific fatty acid moiety. researchgate.net

GC-MS is particularly valuable for both qualitative and quantitative analysis. It combines the separation power of GC with the identification capabilities of mass spectrometry. This technique has been successfully applied to determine the presence of di(2-ethylhexyl) phthalate (B1215562) (DEHP) and its metabolites in various samples. researchgate.net For quantitative studies, GC-MS methods can achieve low detection limits, often in the range of micrograms per milliliter (µg/mL). nih.gov For example, a validated GC-MS method for phthalate esters in fragrances reported detection limits between 0.0010 to 0.0021 µg/mL. nih.gov The use of an internal standard, such as phenanthrene-d10, can improve the accuracy and reproducibility of quantitative measurements. shimadzu.com

The choice of carrier gas can also be a factor. While helium is traditionally used, hydrogen has been demonstrated as a suitable alternative for the analysis of di(2-ethylhexyl)phthalate without significantly altering the mass spectral pattern. shimadzu.com

Key GC Parameters for 2-Ethylhexyl Carboxylate Analysis:

| Parameter | Typical Value/Condition | Source |

| Column | Capillary columns (e.g., SB-1, TraceGOLD TG-5MS) | osha.govthermofisher.com |

| Injector Temperature | 200 - 320 °C | osha.govthermofisher.com |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | nih.govosha.gov |

| Carrier Gas | Helium, Hydrogen | shimadzu.com |

| Detection Mode (MS) | Scan, Selected Ion Monitoring (SIM) | researchgate.netshimadzu.com |

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of 2-ethylhexyl carboxylates, especially for less volatile or thermally labile compounds. It is widely used for the separation and quantification of these esters in various matrices, including biological and environmental samples.

Reverse-phase HPLC is a common mode of separation for 2-ethylhexyl carboxylates. sielc.comsielc.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile, water, and an acid such as phosphoric or formic acid. sielc.comsielc.com For instance, a method for the simultaneous determination of di(2-ethylhexyl) phthalate (DEHP) and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), in tissue samples utilized a C18 column with a gradient elution. scispace.comresearchgate.net

HPLC coupled with ultraviolet (UV) detection is a standard approach for quantification. scispace.comresearchgate.net The method can be validated for linearity, precision, and accuracy, with reported linear ranges for DEHP from 0.81 µg/mL to 24.78 µg/mL. scispace.com For enhanced sensitivity and selectivity, especially in complex biological matrices like serum, HPLC can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This powerful combination allows for the determination of low concentrations of analytes, with limits of quantification for MEHP and DEHP reported at 5.0 and 14.0 ng/mL, respectively, in serum. nih.gov

Typical HPLC Conditions for 2-Ethylhexyl Carboxylate Analysis:

| Parameter | Typical Value/Condition | Source |

| Column | Reverse-phase (e.g., C18, Newcrom R1) | sielc.comscispace.comresearchgate.net |

| Mobile Phase | Acetonitrile/Water with Formic or Phosphoric Acid | sielc.comsielc.com |

| Detector | UV, Tandem Mass Spectrometry (MS/MS) | scispace.comresearchgate.netnih.gov |

| Detection Wavelength (UV) | ~235 nm | researchgate.net |

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation of 2-ethylhexyl carboxylates. Nuclear magnetic resonance spectroscopy, Fourier transform infrared spectroscopy, and mass spectrometry provide complementary information about the molecular structure, functional groups, and molecular weight of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 2D NMR, DOSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 2-ethylhexyl carboxylates. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the confirmation of the 2-ethylhexyl group and the specific carboxylate moiety.

For example, the ¹H NMR spectrum of di(2-ethylhexyl) phthalate shows characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ester group, and the various protons of the ethyl and hexyl chains. researchgate.net Similarly, the ¹H NMR spectrum of 2-ethylhexyl acetate (B1210297) displays distinct peaks corresponding to the protons of the acetate and 2-ethylhexyl groups. chemicalbook.com

Diffusion Ordered Spectroscopy (DOSY) is a 2D NMR technique that can be used to study the aggregation behavior of molecules in solution. tandfonline.com This has been applied to investigate the dimerization of 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester, providing insights into intermolecular interactions. tandfonline.comornl.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-ethylhexyl carboxylates, the most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing in the region of 1730-1750 cm⁻¹.

The FTIR spectrum of di(2-ethylhexyl) phthalate, for instance, exhibits a strong peak around 1729 cm⁻¹ attributed to the ester carbonyl group. researchgate.net Other characteristic peaks include those for C-H stretching of the alkyl chains (around 2860-2960 cm⁻¹) and C-O stretching (around 1070-1270 cm⁻¹). researchgate.net This technique is valuable for confirming the presence of the ester functionality and for monitoring chemical transformations, such as the formation of the ester during a synthesis reaction.

Characteristic FTIR Absorption Bands for 2-Ethylhexyl Carboxylates:

| Functional Group | Wavenumber (cm⁻¹) | Source |

| C=O Stretch (Ester) | ~1729 - 1740 | researchgate.net |

| C-H Stretch (Alkyl) | ~2860 - 2960 | researchgate.net |

| C-O Stretch | ~1070 - 1270 | researchgate.net |

Mass Spectrometry (MS, MALDI-TOF, TOF-MS) for Molecular Identification and Degradation Products

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound, enabling its identification. When coupled with a chromatographic technique like GC or HPLC, it becomes a powerful tool for analyzing complex mixtures.

Electron ionization (EI) is a common ionization method used in GC-MS. The resulting mass spectrum of a 2-ethylhexyl carboxylate will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with a series of fragment ions. A characteristic fragment ion for many phthalate esters, including di(2-ethylhexyl) phthalate, is observed at a mass-to-charge ratio (m/z) of 149, which corresponds to the protonated phthalic anhydride (B1165640) fragment. chemicalbook.com The fragmentation of 2-ethylhexanoic acid under EI conditions leads to a prominent ion at m/z 88 due to a McLafferty rearrangement. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is useful for the analysis of larger molecules and complex mixtures, such as oligomeric esters of imidophosphoric acids. mdpi.com Time-of-Flight (TOF) mass spectrometers provide high mass resolution and accuracy, which is beneficial for the identification of unknown compounds and degradation products.

Specialized Analytical Techniques

Advanced analytical methodologies are crucial for characterizing the complex behaviors of 2-ethylhexyl carboxylates, particularly their thermal properties, self-assembly in bulk, and interfacial characteristics. The following specialized techniques provide in-depth insights into these aspects.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. For compounds incorporating the 2-ethylhexyl carboxylate moiety, TGA reveals the temperatures at which significant degradation events occur.

The thermal decomposition of polymers containing 2-ethylhexyl groups, such as poly(2-ethylhexyl acrylate) (Poly(2-EHA)), has been investigated using TGA. nih.gov Studies show that the thermal degradation of such polymers under an inert atmosphere occurs in distinct steps. nih.gov For Poly(2-EHA), a stable region is typically observed before the onset of decomposition. nih.gov The degradation process for polyacrylates in the absence of oxygen often involves rearrangements that lead to decarboxylation and the formation of monomers and alcohols. nih.gov

When 2-ethylhexyl carboxylates are used as plasticizers in polymer blends, such as di(2-ethylhexyl) phthalate (DEHP) in PVC/PMMA blends, TGA curves show multiple degradation steps. The first stage often corresponds to the dehydrochlorination of PVC and the decomposition of the plasticizer. redalyc.org Similarly, the thermal behavior of PVC films plasticized with di(2-ethylhexyl) 2,5-furandicarboxylate (DEHF) and di(2-ethylhexyl) terephthalate (B1205515) (DEHT) has been characterized by TGA, revealing a two-step decomposition process. mdpi.com The initial major weight loss is associated with the breakdown of the PVC chain and the plasticizer. mdpi.com

The thermal properties of metal 2-ethylhexanoates have also been a subject of study, showing decomposition processes that can occur in two or three stages. researchgate.net For instance, TGA of tin(II) 2-ethylhexanoate (B8288628) indicates a residue of 18.40% after partial volatilization and conversion to SnO2. researchgate.net Furthermore, the thermal decomposition of tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) has been shown to occur in two mass loss stages, with gaseous decomposition products identified as tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol. researchgate.net

Below are interactive data tables summarizing the thermal decomposition temperatures for various compounds containing the 2-ethylhexyl moiety.

Table 1: Thermal Decomposition Temperatures of PVC Plasticized with 2-Ethylhexyl Esters

| Formulation | Td,5% (°C) | Td,10% (°C) | Td,50% (°C) | Td,max (°C) |

|---|---|---|---|---|

| PVC-DEHT | 290 | 309 | 350 | 338 |

| PVC-DEHF/DEHT (10/90) | 278 | 299 | 344 | 335 |

| PVC-DEHF/DEHT (30/70) | 272 | 295 | 341 | 331 |

| PVC-DEHF/DEHT (50/50) | 269 | 292 | 338 | 328 |

| Pure DEHT | 258 | 288 | 362 | 361 |

Data sourced from a study on PVC plasticization. mdpi.com

Table 2: Thermal Decomposition Data for PVC/PMMA Blends with DEHP

| PVC/PMMA Ratio | DEHP (wt%) | First Stage Mass Loss (%) | Second Stage Mass Loss (%) |

|---|---|---|---|

| 100/0 | 0 | 63.5 | 11.5 |

| 75/25 | 0 | 60.0 | 14.0 |

| 50/50 | 0 | 50.0 | 18.0 |

| 25/75 | 0 | 33.0 | 25.0 |

| 100/0 | 15 | 67.0 | 11.0 |

| 75/25 | 15 | 61.0 | 13.0 |

| 50/50 | 15 | 52.0 | 17.0 |

Data adapted from a study on the thermal properties of PVC/PMMA blends. redalyc.org

Small-Angle Neutron Scattering (SANS) for Bulk Structuring

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on the nanometer to micrometer scale. It is particularly well-suited for studying the bulk structuring and self-assembly of molecules like 2-ethylhexyl carboxylates in solution.

A notable study utilizing SANS focused on the biodegradable bioester 2-ethylhexyl laurate (2-EHL). nih.gov By mixing protiated and deuterated samples of 2-EHL, researchers were able to demonstrate bulk structuring. nih.gov The analysis of the scattering data within a polymer scattering framework yielded important structural parameters. nih.gov These findings provide evidence that esters like 2-EHL can act as nonionic (co)surfactants, exhibiting self-assembly phenomena that influence their interfacial properties. nih.gov

The SANS data for 2-EHL was successfully fitted using the Debye model for flexible Gaussian polymer chains. nih.gov This analysis provided the following key parameters that describe the molecule's conformation in the bulk state.

These parameters highlight the surfactant-like configurations of 2-EHL in its bulk form. nih.gov

Dynamic Light Scattering (DLS) for Aggregation and Micelle Formation

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension, making it ideal for studying aggregation and micelle formation of surfactants. malvernpanalytical.com The technique analyzes the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles. malvernpanalytical.com

For surfactants containing the 2-ethylhexyl group, DLS can provide valuable information on their aggregation behavior in solution. For example, DLS has been used to characterize surfactants such as sodium di(2-ethylhexyl) sulfosuccinate (B1259242) (DOSS) and sodium di(2-ethylhexyl) phosphate (B84403) (NaDEHP). nih.gov These studies determine critical aggregation concentrations and aggregation numbers, which are fundamental properties of micelle-forming systems. nih.gov

DLS is also employed to study the droplet size in water-in-oil microemulsions stabilized by surfactants like sodium bis(2-ethylhexyl) sulfosuccinate, also known as AOT. researchgate.net The size of these droplets is a critical parameter that influences the stability and properties of the emulsion. anton-paar.com The hydrodynamic radius of the microemulsion droplets can be precisely measured, and factors affecting droplet size, such as temperature and concentration, can be investigated.

The size of micelles can be influenced by various factors including surfactant concentration, pH, and ionic strength. malvernpanalytical.com DLS measurements on dodecyltrimethylammonium (B156365) bromide (DTAB), for instance, have shown a gradual decrease in the measured micelle size as the surfactant concentration increases, which is attributed to high charge repulsion forces between the micelles. malvernpanalytical.com

Table 4: Aggregation Properties of Surfactants with 2-Ethylhexyl Groups

| Surfactant | Critical Aggregation Concentration (mM) | Aggregation Number |

|---|---|---|

| Sodium di(2-ethylhexyl) phosphate (NaDEHP) | 5.12 | > 2x that of DOSS |

Data from a study characterizing these surfactants as pseudostationary phases. nih.gov

Potentiometric Titration for Amphoteric Characteristics

Potentiometric titration is a versatile analytical method used to determine the concentration of a substance in solution by measuring the potential difference between two electrodes as a titrant is added. This technique is particularly useful for characterizing the acid-base properties of amphoteric surfactants, which possess both acidic and basic functional groups.

For amphoteric surfactants, which can include certain types of carboxylates, potentiometric titration curves can reveal important information about their ionization behavior. The titration of an amphoteric surfactant typically shows distinct equivalence points corresponding to the neutralization of its acidic and basic moieties. acs.org The shape of the titration curve can be used to determine the intrinsic dissociation constants (pKa values) of these functional groups. acs.org

The methodology often involves titrating the surfactant solution with a strong acid or base and monitoring the pH or potential. For anionic surfactants with a carboxylate group, the titration is typically performed at a pH between 10 and 13. metrohm.com In the case of amphoteric surfactants, the analysis can be more complex, sometimes requiring titration in non-aqueous solvents to resolve the different acidic and basic groups. researchgate.net